molecular formula C17H20N4O2 B1403385 tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate CAS No. 1290627-64-3

tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate

Cat. No.: B1403385
CAS No.: 1290627-64-3
M. Wt: 312.37 g/mol
InChI Key: ZQEILKKPKROLED-UHFFFAOYSA-N
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Description

tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate typically involves multi-step organic reactions. The starting materials and intermediates are carefully chosen to ensure the formation of the desired spiro structure. Common synthetic routes may include cyclization reactions, nucleophilic substitutions, and protective group strategies to achieve the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate: Unique due to its spiro structure.

    Other Spiro Compounds: Similar in having a spiro structure but differ in the specific ring systems and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl spiro[2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-7,3'-azetidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-16(2,3)23-15(22)20-10-17(11-20)13-7-5-9-21(13)14-12(19-17)6-4-8-18-14/h4-9,19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEILKKPKROLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CN3C4=C(N2)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 4
tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 5
tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 6
tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate

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